Rosinidin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

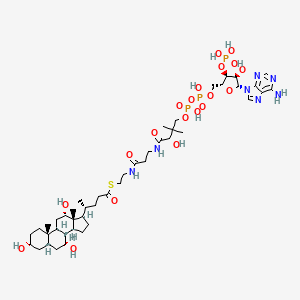

Rosinidin is an antibiotic compound derived from Streptomyces rosii, a species of actinobacteria. It is a member of the streptomycin family of antibiotics, which have been used to treat bacterial infections since the 1950s. This compound is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria. It is also known for its anti-inflammatory and anti-fungal properties.

Scientific Research Applications

Nephroprotective Efficacy

Rosinidin has been shown to protect against cisplatin-induced nephrotoxicity. A study by Gilani et al. (2022) in the "International Journal of Environmental Research and Public Health" found that this compound exhibited nephroprotective efficacy in rats by controlling biochemical, enzymatic, and blood chemistry changes induced by cisplatin (Gilani et al., 2022).

Anti-Diabetic Activity

Another study by Gilani et al. (2022) in "Pharmaceutics" reported that this compound showed anti-diabetic effects in streptozotocin-induced diabetic rats. The study highlighted its role in lowering blood glucose, improving serum insulin levels, and positively affecting lipid profiles and proinflammatory cytokines (Gilani et al., 2022).

Neuroprotective Effects

This compound also demonstrates neuroprotective properties. Alharbi et al. (2022) in "Medicina" investigated its effects on memory impairment in rats, revealing improvements in cognition and behavior, and protection against oxidative stress and inflammatory mediators (Alharbi et al., 2022).

Learning and Memory Enhancement

A study published in "Biomolecules" by Alshehri and Imam (2021) found that this compound attenuated memory impairment in rats, suggesting potential applications in cognitive disorders. The study emphasized its antioxidant and anti-inflammatory effects as mechanisms of action (Alshehri & Imam, 2021).

Chemical Applications

Kugler et al. (2019) in "Molecules" reviewed the use of rosin-based chemicals, highlighting its versatility in producing various compounds for pharmaceutical and industrial applications (Kugler et al., 2019).

Biomedical Applications

Satturwar et al. (2003) in "AAPS PharmSciTech" explored the biocompatibility and biodegradation of rosin, suggesting its potential in drug delivery applications. The study indicated good biocompatibility, comparable to poly(DL-lactic-co-glycolic acid) (PLGA), paving the way for its use in biomedical fields (Satturwar et al., 2003).

Energy Storage Applications

Kim et al. (2015) in the "Journal of Power Sources" researched the use of rosin as a binder additive for lithium-ion batteries, demonstrating its role in enhancing cyclic capacity and diffusivity of lithium ions (Kim et al., 2015).

Mechanism of Action

Target of Action

Rosinidin, a natural flavonoid, has been found to interact with several targets in the body. It has been shown to have significant effects on acetylcholine esterase (AChE) , endogenous antioxidants (GSH, SOD, GPx, and catalase), oxidative stress marker MDA , and neuroinflammatory markers (IL-6, IL-1β, TNF-α, and NF-κB) as well as BDNF . These targets play crucial roles in various biochemical pathways and physiological processes, including inflammation, oxidative stress, and memory function .

Mode of Action

This compound interacts with its targets to exert protective effects. It has been found to reduce the activities of AChE, elevate the levels of endogenous antioxidants, and decrease the levels of oxidative stress markers and neuroinflammatory markers . This suggests that this compound may act by modulating these enzymes and markers to exert its therapeutic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to have favorable effects on lipid profiles, total protein, albumin, liver glycogen, proinflammatory cytokine, antioxidant and oxidative stress markers . These pathways are crucial for maintaining normal physiological functions and any disruption in these pathways can lead to various health issues .

Pharmacokinetics

It has been administered orally in animal studies, suggesting that it may have good oral bioavailability . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The administration of this compound has been found to result in several beneficial effects. In animal studies, it has been shown to reduce blood glucose levels, increase serum insulin, and improve pancreatic function . It also exerts a protective effect on a number of characteristics, including anti-diabetic responses and molecular mechanisms . Furthermore, it has been found to significantly reduce neurobehavioral impairments, oxidative stress, and neuroinflammatory markers .

Biochemical Analysis

Biochemical Properties

Rosinidin plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to interact with enzymes involved in lipid metabolism and oxidative stress pathways. For instance, this compound influences the activity of superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase, which are crucial for mitigating oxidative stress . Additionally, this compound has been observed to modulate the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In diabetic rat models, this compound has been shown to lower blood glucose levels, increase serum insulin, and improve pancreatic function . It also positively influences lipid profiles, total protein, albumin, liver glycogen, and markers of oxidative stress . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby offering protective benefits against diabetes-induced cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and modulates the activity of key enzymes involved in oxidative stress and inflammation. For example, this compound enhances the activity of antioxidant enzymes such as SOD and GPx, thereby reducing oxidative stress . It also inhibits the expression of proinflammatory cytokines by modulating the nuclear factor kappa B (NF-κB) signaling pathway . These interactions help in mitigating inflammation and oxidative damage at the cellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods when administered orally to diabetic rats . Long-term administration of this compound has been associated with sustained improvements in blood glucose levels, lipid profiles, and markers of oxidative stress . These findings suggest that this compound has a stable and lasting impact on cellular function in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rat models, this compound was administered at doses of 10 mg/kg and 20 mg/kg . Both doses resulted in significant improvements in blood glucose levels, serum insulin, and pancreatic function . Higher doses of this compound were associated with more pronounced effects on lipid profiles and oxidative stress markers . No toxic or adverse effects were observed at these doses, indicating that this compound is well-tolerated in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and oxidative stress. It interacts with enzymes such as SOD, GPx, and catalase, which play crucial roles in mitigating oxidative damage . This compound also influences the levels of metabolites involved in lipid metabolism, thereby contributing to its protective effects against diabetes-induced metabolic disturbances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in tissues such as the liver and pancreas, where it exerts its protective effects . The transport and distribution of this compound are crucial for its bioavailability and efficacy in mitigating oxidative stress and inflammation .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with antioxidant enzymes and modulates their activity . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in mitigating oxidative stress and inflammation .

properties

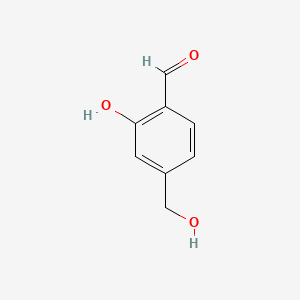

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rosinidin involves the condensation of 2,4-dihydroxybenzaldehyde with 3,4-dihydroxybenzylamine in the presence of a catalyst.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "3,4-dihydroxybenzylamine" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde (1.0 mmol) and 3,4-dihydroxybenzylamine (1.2 mmol) in ethanol (10 mL).", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) to the reaction mixture.", "Step 3: Heat the reaction mixture at 80°C for 12 hours under reflux.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain Rosinidin as a yellow solid." ] } | |

CAS RN |

4092-64-2 |

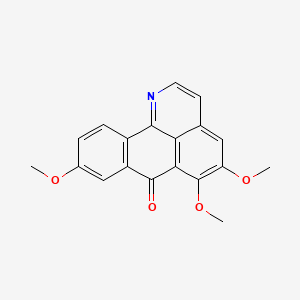

Molecular Formula |

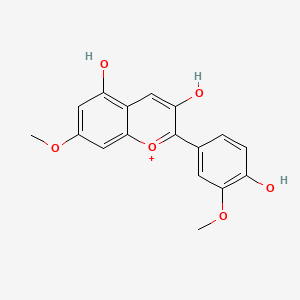

C17H15ClO6 |

Molecular Weight |

350.7 g/mol |

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromenylium-3,5-diol;chloride |

InChI |

InChI=1S/C17H14O6.ClH/c1-21-10-6-13(19)11-8-14(20)17(23-15(11)7-10)9-3-4-12(18)16(5-9)22-2;/h3-8H,1-2H3,(H2-,18,19,20);1H |

InChI Key |

RMNPUKCUBWPUTH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O |

Canonical SMILES |

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C=C3)O)OC)O)O.[Cl-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)

![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)

![1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1212550.png)

![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)

![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)